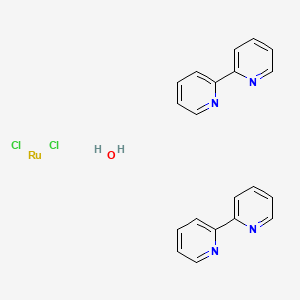
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate
Übersicht
Beschreibung
Cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate, commonly referred to as cis-BBR, is an organometallic compound composed of two pyridine ligands and one ruthenium atom. It is a water-soluble, coordination complex, and is used extensively in scientific research. Cis-BBR is a powerful oxidizing agent, and its strong oxidizing capacity makes it an ideal reagent for a variety of applications.
Wissenschaftliche Forschungsanwendungen
-
Preparation of [Ru(m-)2,2’-bipyridine)3]2+ (PF6-)2
- Scientific Field : Chemistry, specifically coordination chemistry and photochemistry .
- Summary of Application : This compound is used in the preparation of the complex [Ru(m-)2,2’-bipyridine)3]2+ (PF6-)2 . This complex is often used in studies of photoinduced electron transfer, a fundamental process in photosynthesis and also important in the field of solar energy conversion .
- Methods of Application : The exact methods of preparation can vary, but generally involve mixing the cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate with other reagents in a suitable solvent, followed by purification steps .
- Results or Outcomes : The result is the formation of the complex [Ru(m-)2,2’-bipyridine)3]2+ (PF6-)2, which can be isolated and used in further studies .
-
Development of Nanocomposite Junctions with Gold Nanoparticles
- Scientific Field : Nanotechnology and Materials Science .
- Summary of Application : This compound is used in the preparation of an intermediate for the development of nanocomposite junctions with gold nanoparticles . These nanocomposite materials have potential applications in various fields, including electronics and catalysis .
- Methods of Application : The exact methods can vary, but generally involve the reaction of the cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate with gold nanoparticles under specific conditions .
- Results or Outcomes : The result is the formation of a nanocomposite material, which can be characterized and studied for its properties .
-
Photosensitizer in Diels–Alder Reaction
- Scientific Field : Organic Chemistry .
- Summary of Application : This compound can be used as a photosensitizer in the Diels–Alder reaction of isoprene and trans-anethole using visible light .
- Methods of Application : The exact methods can vary, but generally involve the reaction of the cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate with isoprene and trans-anethole under specific conditions .
- Results or Outcomes : The result is the formation of the expected product in good conversion (69%) and selectivity (dr > 10:1) at low loadings (0.5–5.0 mol%) and the sensitizer/catalyst was readily recycled .
-
Preparation of Ruthenium Complex for Cysteine Detection
- Scientific Field : Biochemistry and Analytical Chemistry .
- Summary of Application : A ruthenium (II) complex synthesized from this compound can modify the surface of gold nanoparticles for the cysteine detection by selective luminescence .
- Methods of Application : The exact methods can vary, but generally involve the reaction of the cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate with gold nanoparticles under specific conditions .
- Results or Outcomes : The result is the formation of a modified gold nanoparticle surface, which can be used for the detection of cysteine by selective luminescence .
Eigenschaften
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2ClH.H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;2*1H;1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOQABVNRXVAKI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | |
CAS RN |
98014-14-3, 19542-80-4 | |
| Record name | cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-DICHLOROBIS(2,2'-BIPYRIDINE)RUTHENIUM(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



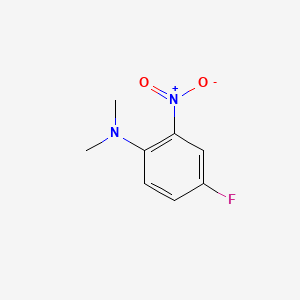
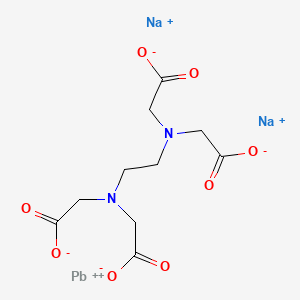
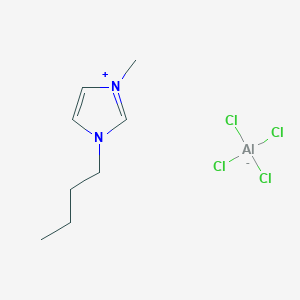
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
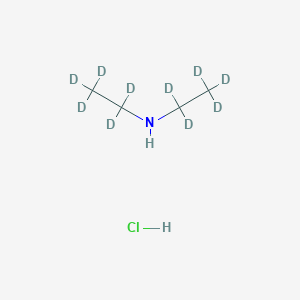
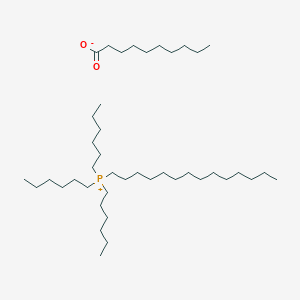
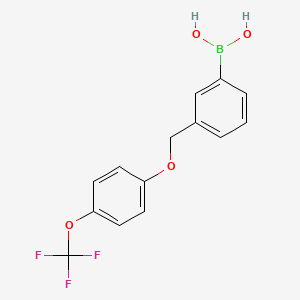

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)
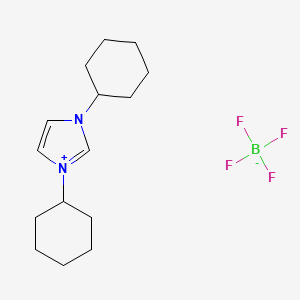
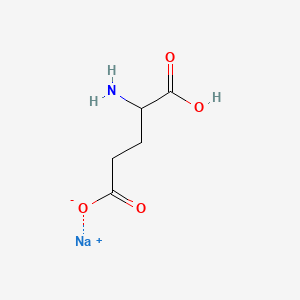
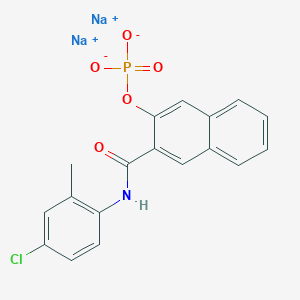
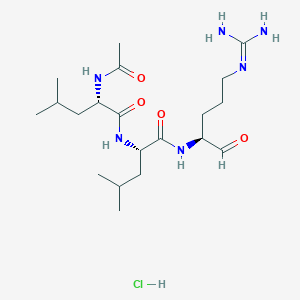
![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)